6-Bromo-2H-isoquinolin-1-one
Overview
Description
Mechanism of Action
Target of Action
It has been used as a reagent in the fragment-based discovery of rock-i inhibitors . ROCK-I, or Rho-associated coiled-coil containing protein kinase 1, is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell migration, proliferation, and apoptosis.
Mode of Action
Given its use in the development of rock-i inhibitors , it can be inferred that it may interact with the kinase domain of ROCK-I, thereby inhibiting its activity.
Biochemical Pathways
The biochemical pathways affected by 6-Bromo-2H-isoquinolin-1-one are likely related to the Rho/ROCK signaling pathway, given its use in the development of ROCK-I inhibitors . The Rho/ROCK pathway plays a critical role in various cellular processes, including cell migration, proliferation, and apoptosis. Inhibition of ROCK-I can lead to changes in cell morphology, reduced cell motility, and induction of apoptosis.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be related to its potential inhibitory effects on ROCK-I. This could result in changes in cell morphology, reduced cell motility, and induction of apoptosis .
Biochemical Analysis
Biochemical Properties
6-Bromo-2H-isoquinolin-1-one plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been used in the fragment-based discovery of ROCK-I inhibitors, which are derived from 6-substituted isoquinolin-1-amine . Additionally, it has been employed in the discovery of novel isoquinolone PDK1 inhibitors, offering a new therapeutic modality for cancer treatment . The compound interacts with enzymes such as ROCK-I and PDK1, inhibiting their activity and thereby affecting downstream signaling pathways.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting enzymes like ROCK-I and PDK1, it can alter cell function and behavior. For instance, the inhibition of ROCK-I can lead to changes in cell morphology, motility, and proliferation . Similarly, the inhibition of PDK1 can impact cellular metabolism and survival, particularly in cancer cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with target enzymes, leading to their inhibition. The compound binds to the active sites of enzymes such as ROCK-I and PDK1, preventing their normal function . This inhibition can result in the disruption of key signaling pathways, ultimately affecting cellular processes like gene expression and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over extended periods . Long-term exposure to the compound can lead to sustained inhibition of target enzymes, resulting in prolonged changes in cellular behavior .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including cellular damage and impaired organ function . Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism . Understanding these metabolic pathways is essential for predicting the compound’s behavior in biological systems and optimizing its therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Efficient transport and distribution are critical for ensuring the compound reaches its target sites and exerts its intended effects .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s activity and function can vary depending on its localization, affecting its interactions with target enzymes and other biomolecules . Understanding these localization mechanisms is vital for optimizing the compound’s efficacy in biochemical and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Bromo-2H-isoquinolin-1-one can be synthesized through various methods. One common approach involves the cyclocondensation of benzamide derivatives with alkynes or C2 synthons via a [4 + 2] annulation manner . Another method includes the reaction of pyrroline-2,3-diones with benzyne . Additionally, the compound can be prepared by the intramolecular annulation of alkyne-tethered benzamides .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2H-isoquinolin-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups .
Scientific Research Applications
Chemistry: It is used as a reagent in the discovery of novel inhibitors for enzymes such as ROCK-I and PDK1.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in cancer treatment.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-Bromo-2H-isoquinolin-1-one is unique due to its specific substitution pattern and the presence of a bromine atom at the 6-position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
6-bromo-2H-isoquinolin-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-7-1-2-8-6(5-7)3-4-11-9(8)12/h1-5H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDYXSEQHOVSTPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CNC2=O)C=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80579123 | |
Record name | 6-Bromoisoquinolin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80579123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82827-09-6 | |
Record name | 6-Bromo-1(2H)-isoquinolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82827-09-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromoisoquinolin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80579123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromo-2H-isoquinolin-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.